molecular formula C24H36N4O6S2 B1251998 Romidepsin (FK228, depsipeptide)

Romidepsin (FK228, depsipeptide)

Cat. No. B1251998
M. Wt: 540.7 g/mol
InChI Key: OHRURASPPZQGQM-QSVHVVLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

Scientific Research Applications

Anticancer Activity in Hematologic Malignancies

Romidepsin is noted for its efficacy in hematologic malignancies, particularly in T-cell lymphoma. In peripheral T-cell lymphoma (PTCL), it has shown clinical activity with durable responses, effective in various subtypes including PTCL NOS, angioimmunoblastic, ALK-negative anaplastic large cell lymphoma, and enteropathy-associated T-cell lymphoma. It exhibits similar effectiveness in cutaneous T-cell lymphoma (CTCL), demonstrating significant and durable responses in patients (Piekarz et al., 2011); (Piekarz et al., 2009).

Molecular Mechanisms and Modes of Action

Romidepsin acts as a potent histone deacetylase inhibitor, mainly against class I histone deacetylase enzymes. It affects gene expression, cell cycle regulation, apoptosis induction, DNA repair, protein acetylation, and autophagy induction. Its development as a therapy for hematologic malignancies has been significant, leading to its approval for treating CTCL (Harrison et al., 2012).

Dual Inhibitory Effects on HDAC and PI3K

Romidepsin has been identified as an HDAC/PI3K dual inhibitor, showing potential in cancer therapy beyond its histone deacetylase inhibitory activity. This dual inhibition results in stronger cytotoxic effects in human cancer cells, making it a candidate for novel drug development in cancer treatment (Saijo et al., 2015).

Application in Acute Kidney Injury

In a mouse model of lipopolysaccharide-induced acute kidney injury, Romidepsin has shown promising results. It significantly reduced levels of injury markers and was associated with down-regulation of the CYP2E1 gene, suggesting its potential application beyond cancer treatment (Cheng et al., 2020).

Enhancing Effects with Other Agents

Romidepsin's antitumor activity can be enhanced when combined with other agents. Studies have shown that certain compounds can potentiate Romidepsin's HDAC inhibitory and antitumor activity, as observed in bladder cancer cells (Fan et al., 2008).

Diverse Clinical Trials

Romidepsin has been evaluated in various clinical trials for different cancers, including thyroid, lung, ovarian, and neuroblastoma, often in combination with other treatments. These studies explore its broader potential in oncology beyond lymphomas (Piekarz et al., 2008); (Schrump et al., 2007).

properties

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

IUPAC Name

(1R,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1

InChI Key

OHRURASPPZQGQM-QSVHVVLASA-N

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Romidepsin (FK228, depsipeptide)
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Romidepsin (FK228, depsipeptide)

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